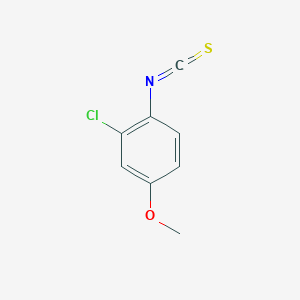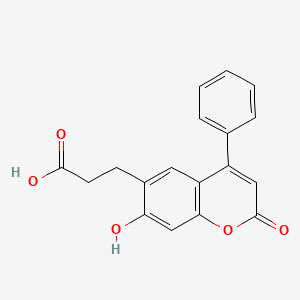
3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid is a chemical compound with the molecular formula C18H14O5. It is a derivative of chromen-2-one, also known as coumarin, which is a naturally occurring compound found in many plants. This compound is known for its potential biological activities and has been studied for various applications in scientific research.
作用机制
Target of Action
The primary target of 3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid is human D-amino acid oxidase (hDAAO) . hDAAO is an enzyme that plays a crucial role in the regulation of synaptic plasticity and learning and memory by degrading the NMDAR co-agonist D-serine .
Mode of Action
This compound: interacts with hDAAO in a unique way. It was found to be FAD uncompetitive, much like canonical hDAAO inhibitors such as benzoic acid . This compound and an analog were independently co-crystalized with hDAAO, stabilizing a novel conformation of hDAAO in which the active-site lid was in an open position .
Biochemical Pathways
The action of This compound affects the pathway involving the NMDAR (N-methyl-D-aspartate receptor). By inhibiting hDAAO, this compound indirectly enhances NMDAR activity by preventing the degradation of the NMDAR co-agonist D-serine .
Pharmacokinetics
The ADME properties of This compound Its low nanomolar inhibitory potency against hdaao (ki=7 nm) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of This compound ’s action are primarily related to its inhibition of hDAAO. This results in an increase in the levels of the NMDAR co-agonist D-serine, thereby enhancing NMDAR activity .
生化分析
Biochemical Properties
3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid interacts with hDAAO, an enzyme that degrades the NMDAR co-agonist D-serine . This compound has been found to display low nanomolar hDAAO inhibitory potency, with a Ki value of 7 nM . The interaction between this compound and hDAAO is characterized by the stabilization of an active-site lid-open conformation of the enzyme .
Cellular Effects
The effects of this compound on cellular processes are primarily mediated through its inhibition of hDAAO. By inhibiting hDAAO, this compound indirectly enhances NMDAR activity by preventing the degradation of D-serine, a co-agonist of NMDAR . This can influence various aspects of cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to hDAAO and the subsequent inhibition of the enzyme’s activity . This compound stabilizes a novel conformation of hDAAO in which the active-site lid is in an open position . This mechanism of action is distinct from that of canonical hDAAO inhibitors such as benzoic acid, which are competitive for both D-serine and FAD .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include the use of dry acetone and anhydrous potassium carbonate at 50°C . This method allows for the formation of the desired product with good yield and purity.
Industrial Production Methods
These methods often involve the use of green solvents and catalysts to minimize environmental impact and improve efficiency .
化学反应分析
Types of Reactions
3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
科学研究应用
3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid has been studied for various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s structural properties make it useful in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Coumarin: The parent compound of 3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant similar to warfarin.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a phenyl group and a propanoic acid moiety. These features contribute to its distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
3-(7-hydroxy-2-oxo-4-phenylchromen-6-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c19-15-10-16-14(8-12(15)6-7-17(20)21)13(9-18(22)23-16)11-4-2-1-3-5-11/h1-5,8-10,19H,6-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHFSWPHLAPWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=C(C(=C3)O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
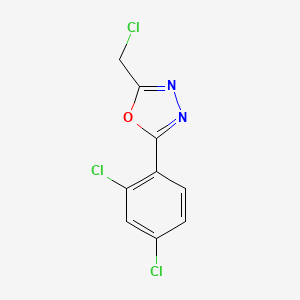

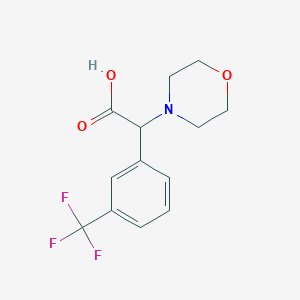

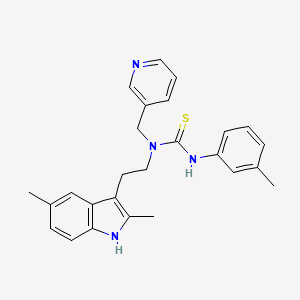
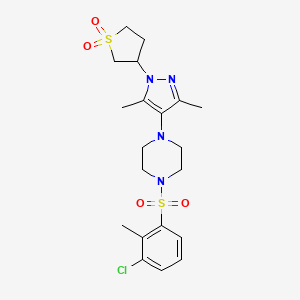
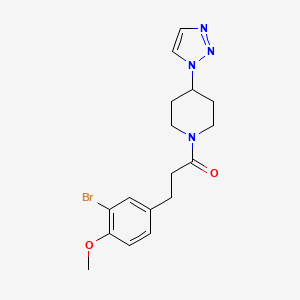
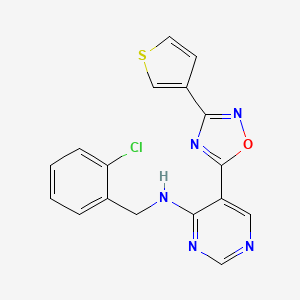
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[2-(4-hydroxyphenyl)diazen-1-yl]benzoate](/img/structure/B2687337.png)
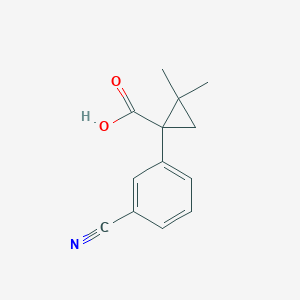
![9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide](/img/structure/B2687341.png)
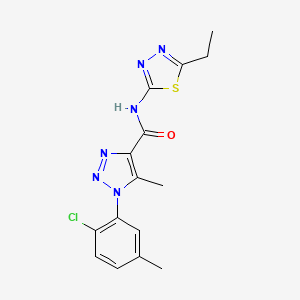
![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2687346.png)
